1,4-diisocyanobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisocyanobutane is an organic compound with the chemical formula C₆H₈N₂O₂. It is a highly reactive compound containing two isocyanate groups separated by a butane chain. This compound is known for its use in the synthesis of polyurethane-based materials due to its excellent flexibility, impact resistance, and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanobutane can be synthesized through the reaction of 1,4-diaminobutane with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions. The process involves the formation of intermediate carbamoyl chloride, which subsequently decomposes to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanobutane undergoes several types of chemical reactions, including:
Urethane Formation: Reacts with alcohols to form urethanes.
Crosslinking: Forms crosslinked polymers when reacted with polyols.
Chain Extension: Extends polymer chains in the presence of diols.
Common Reagents and Conditions
Alcohols: Used in urethane formation reactions.
Polyols: Utilized in crosslinking reactions.
Diols: Employed in chain extension reactions.
Catalysts: Often used to accelerate the reactions, such as tin catalysts for urethane formation.
Major Products Formed
Polyurethanes: Formed through urethane formation and crosslinking reactions.
Elastomers: Produced by chain extension reactions, resulting in materials with high elasticity and durability.
Scientific Research Applications
1,4-Diisocyanobutane has a wide range of scientific research applications, including:
Tissue Engineering: Used as a precursor to synthesize polyurethane composites for 3D scaffolds in tissue engineering.
Contact Lenses: Acts as a cross-linking agent to prepare hydrogel contact lenses with high refractive index for ocular refractive correction.
Controlled Drug Delivery: Serves as a chain extender to synthesize segmented polyurethanes for redox-sensitive controlled drug release systems.
Biocompatible Coatings: Applied in the development of biocompatible coatings for medical devices.
Adhesives and Sealants: Utilized in the production of adhesives and sealants with excellent mechanical properties.
Mechanism of Action
The mechanism of action of 1,4-diisocyanobutane involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with hydroxyl or amino groups to form urethane or urea linkages, respectively. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials. The molecular targets include hydroxyl and amino groups present in various substrates, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Contains six carbon atoms in the chain and is used in similar applications.
1,4-Phenylene diisocyanate: Contains a phenylene group instead of a butane chain.
1,12-Diisocyanatododecane: Contains a longer carbon chain with twelve carbon atoms.
Uniqueness of 1,4-Diisocyanobutane
This compound is unique due to its specific chain length and reactivity, which provide a balance between flexibility and mechanical strength in the resulting polymers. Its ability to form highly elastic and durable materials makes it particularly valuable in applications requiring both flexibility and robustness .
Properties
CAS No. |
929-25-9 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.